(2,3-Dichloro-6-fluorophenyl)(piperidin-1-yl)methanone

Catalog No.
S14589072
CAS No.
M.F
C12H12Cl2FNO
M. Wt
276.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2,3-Dichloro-6-fluorophenyl)(piperidin-1-yl)metha...

Product Name

(2,3-Dichloro-6-fluorophenyl)(piperidin-1-yl)methanone

IUPAC Name

(2,3-dichloro-6-fluorophenyl)-piperidin-1-ylmethanone

Molecular Formula

C12H12Cl2FNO

Molecular Weight

276.13 g/mol

InChI

InChI=1S/C12H12Cl2FNO/c13-8-4-5-9(15)10(11(8)14)12(17)16-6-2-1-3-7-16/h4-5H,1-3,6-7H2

InChI Key

NNKNBBKALONOPP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2=C(C=CC(=C2Cl)Cl)F

(2,3-Dichloro-6-fluorophenyl)(piperidin-1-yl)methanone is a synthetic organic compound characterized by its unique molecular structure. Its chemical formula is C12H12Cl2FNOC_{12}H_{12}Cl_2FNO, indicating the presence of two chlorine atoms, one fluorine atom, and a piperidine moiety. The compound features a dichlorofluorophenyl group attached to a piperidin-1-yl methanone, which contributes to its potential biological activity and chemical reactivity.

Typical of aromatic halides and ketones. Common reactions include:

  • Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles under appropriate conditions.
  • Reduction reactions: The ketone group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
  • Electrophilic aromatic substitution: The fluorine and chlorine substituents can direct further substitutions on the aromatic ring.

Research indicates that (2,3-Dichloro-6-fluorophenyl)(piperidin-1-yl)methanone exhibits significant biological activity, particularly as a potential pharmacological agent. It has been studied for its effects on various biological targets, including:

  • Receptor modulation: The compound may interact with neurotransmitter receptors, influencing central nervous system activity.
  • Antimicrobial properties: Preliminary studies suggest potential efficacy against certain bacterial strains.

The synthesis of (2,3-Dichloro-6-fluorophenyl)(piperidin-1-yl)methanone typically involves multiple steps:

  • Preparation of the piperidine derivative: Piperidine is reacted with appropriate acylating agents to form the piperidin-1-yl methanone.
  • Halogenation of the phenyl ring: The introduction of chlorine and fluorine into the aromatic ring can be achieved through electrophilic aromatic substitution using halogenating agents.
  • Coupling reaction: Finally, the piperidinyl methanone is coupled with the halogenated phenyl compound to yield the final product.

(2,3-Dichloro-6-fluorophenyl)(piperidin-1-yl)methanone has several applications in various fields:

  • Pharmaceutical research: It serves as a lead compound in drug development targeting neurological disorders.
  • Chemical synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

Studies on interaction profiles suggest that (2,3-Dichloro-6-fluorophenyl)(piperidin-1-yl)methanone may interact with various biological systems:

  • Binding affinity studies: Investigations into its binding affinity for specific receptors provide insights into its mechanism of action.
  • In vitro assays: These studies help elucidate its pharmacokinetic properties and metabolic pathways.

Several compounds share structural similarities with (2,3-Dichloro-6-fluorophenyl)(piperidin-1-yl)methanone. Below is a comparison highlighting its uniqueness:

Compound NameStructureUnique Features
4-FluorobenzoylpiperidineC12H14FNOC_{12}H_{14}FNOContains a single fluorine on the benzene ring
2-Chlorophenyl(piperidin-1-yl)methanoneC12H12ClNOC_{12}H_{12}ClNOLacks fluorine; different halogen distribution
3-(4-Chlorophenyl)piperidineC12H14ClNC_{12}H_{14}ClNNo ketone functionality; purely amine structure
N-(4-Fluorophenyl)piperidin-4-amineC12H15FNC_{12}H_{15}FNContains amino group instead of ketone

This comparison illustrates that while these compounds share certain structural features, (2,3-Dichloro-6-fluorophenyl)(piperidin-1-yl)methanone's unique combination of dichloro and fluoro substituents on the phenyl ring distinguishes it from others in terms of potential reactivity and biological activity.

XLogP3

3.6

Hydrogen Bond Acceptor Count

2

Exact Mass

275.0279976 g/mol

Monoisotopic Mass

275.0279976 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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